N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Description
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound that features both benzofuran and pyridine moieties
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-19-9-8-17-13-24-14-18(17)11-19)22-10-4-7-16(12-22)15-5-2-1-3-6-15/h1-3,5-9,11H,4,10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGUFZCOIEFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CC=CC=C2)C(=O)NC3=CC4=C(COC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.
Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.
Amide Bond Formation: The final step involves coupling the benzofuran and pyridine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.
Substitution: Both the benzofuran and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the pyridine ring would produce the corresponding piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features may also make it useful in the design of novel catalysts or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzofuran and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenylpyridine-2-carboxamide
- N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(1,3-dihydro-2-benzofuran-5-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide may offer unique advantages in terms of its biological activity and synthetic accessibility. Its specific substitution pattern and the presence of both benzofuran and pyridine rings contribute to its distinct chemical and physical properties, which can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
